molecular formula C10H8FNO2 B1416128 Methyl 5-fluoro-1H-indole-3-carboxylate CAS No. 310886-79-4

Methyl 5-fluoro-1H-indole-3-carboxylate

Cat. No. B1416128
M. Wt: 193.17 g/mol
InChI Key: FVCOPMDCKPXHDZ-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-indole-3-carboxylate” is a synthetic compound with the formal name 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl ester . It is an analog of 5-fluoro PB-22, a synthetic cannabinoid, that lacks the quinoline group . The physiological and toxicological properties of this compound are not known .


Synthesis Analysis

The synthesis of similar indole compounds has been reported in literature . For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . Another study reported the use of microwave-assisted synthesis for the preparation of 2-Methyl-1H-indole-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-1H-indole-3-carboxylate” is planar . The molecule is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-fluoro-1H-indole-3-carboxylate” are not available, indole derivatives are known to undergo various reactions. For instance, the carbaldehyde derivative of indole can be oxidized to the carboxylic acid derivative .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indole-3-carboxylate” has a molecular formula of C15H18FNO2 and a formula weight of 263.3 . It is a solution in acetonitrile .

Scientific Research Applications

1. Anticancer Potential

Methyl 5-fluoro-1H-indole-3-carboxylate derivatives have been studied for their anticancer properties. A particular focus is on indole-azolidinone hybrids, synthesized through Knoevenagel reaction, showing significant cytotoxic action against various cancer cell lines including breast, colon, lung, and cervical cancer. Specifically, a compound identified as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a) demonstrated high cytotoxicity towards tumor cells, inducing apoptosis through caspase 3-, PARP1-, and Bax-dependent mechanisms (Kryshchyshyn-Dylevych et al., 2021). Another study focused on the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, identifying a methyl ester derivative with significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

2. Antiviral Activity

Research has been conducted on the antiviral properties of indole derivatives related to methyl 5-fluoro-1H-indole-3-carboxylate. Some studies identified novel indole-based compounds with significant activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivachtchenko et al., 2015). Another investigation highlighted compounds exhibiting micromolar activities against HCV in human hepatoma cell lines (Ivashchenko et al., 2014).

3. Synthesis of Key Intermediates

Methyl 5-fluoro-1H-indole-3-carboxylate is valuable in the synthesis of key intermediates for other compounds. For example, a robust synthesis of a related compound, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, demonstrated its importance in preparing HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).

4. Fluorescence Studies

Methyl 5-fluoro-1H-indole-3-carboxylate derivatives have been explored for their fluorescent properties. A study on various methyl 3-arylindole-2-carboxylates, synthesized using a novel approach involving intramolecular C-N cyclization, found these compounds to be potential candidates for use as fluorescent probes due to their solvent-sensitive emission and reasonable fluorescence quantum yields (Queiroz et al., 2007).

5. Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of methyl 5-fluoro-1H-indole-3-carboxylate for various applications. This includes the synthesis of new indole derivatives as serotonin uptake inhibitors, offering potential in the treatment of conditions like depression (Malleron et al., 1993).

Future Directions

The future directions for “Methyl 5-fluoro-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities. Indole derivatives have been reported to have diverse pharmacological activities , and they could serve as promising scaffolds for the discovery and development of potential therapeutic agents .

properties

IUPAC Name

methyl 5-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCOPMDCKPXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652976
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1H-indole-3-carboxylate

CAS RN

310886-79-4
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-fluoroindole (5 g, 37.0 mmol) in DMF (40 mL) was treated at 0° C. with trifluoroacetic anhydride (6.1 mL, 42.6 mmol). After 30 min, the reaction was poured into water and the resulting precipitate collected by filtration, washed with water, then dried in vacuo. The solid was then dissolved in 10% aqueous NaOH (200 mL) and heated at reflux for 1 h. The reaction mixture was then cooled, washed with dichloromethane and acidified with aqueous HCl. The resulting white precipitate was collected by filtration, washed with water, taken up in dichloromethane, washed with water, dried (MgSO4) and evaporated in vacuo. The resulting material (5 g, 75%) was dissolved in methanol (80 mL) and treated with concentrated sulphuric acid (2 mL) then heated at reflux overnight. The reaction was cooled and the resulting precipitate collected, washed with water and evaporated in vacuo to give 5-fluoro-1H-indole-3-carboxylic acid methyl ester as a peach-coloured solid (4.5 g, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoroindole (2.5 g, 18.5 mmol) in dioxane (75 mL) was added pyridine (14.9 mL, 185 mmol) and trichloroacetyl chloride (10.3 mL, 92.5 mmol). The resulting mixture was stirred at 80° C. for 2.5 hours, poured into ice water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried and evaporated. The residue was dissolved in dry methanol (100 mL), sodium hydroxide (0.25 g) was added and the mixture heated at 80° C. for 30 min. Most of the solvent was evaporated and the residue was partitioned between water and ethyl acetate. The organic phase was washed with brine. dried and concentrated. Purification by silica gel chromatography (heptane-ethyl acetate, 3:1/1:1) gave 3.32 g (93%) of the sub-title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Ibrahim, M Taha, NB Almandil, AN Kawde, M Nawaz - BMC chemistry, 2020 - Springer
… derivatives (A1–A8) began with the synthesis of 5-fluoro-1H-indole-3-carbohydrazide (I) which was synthesized by heating under reflux methyl 5-fluoro-1H-indole-3-carboxylate with …
Number of citations: 4 link.springer.com
X Ji, H Huang, W Wu, X Li, H Jiang - The Journal of Organic …, 2013 - ACS Publications
An efficient Pd-catalyzed oxidative coupling of aromatic primary amines and alkenes under molecular oxygen is disclosed. Under mild reaction conditions, it provides a rapid access to (…
Number of citations: 72 pubs.acs.org
LGB Webb-Smith - uspto.report
The present invention relates to compounds of formulae I and H, or pharmaceutically acceptable salts or esters thereof. Further aspects of the invention relate to pharmaceutical …
Number of citations: 0 uspto.report

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